molecular formula C13H23N3 B11885034 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)azepane

2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)azepane

Cat. No.: B11885034
M. Wt: 221.34 g/mol
InChI Key: GQARAZHJQHEFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)azepane is a heterocyclic compound that features a pyrazole ring fused with an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)azepane typically involves the formation of the pyrazole ring followed by the introduction of the azepane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by alkylation to introduce the ethyl and dimethyl groups. The azepane ring can then be introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)azepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)azepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)azepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone
  • N-[2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methylamine

Uniqueness

2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)azepane is unique due to the presence of both a pyrazole and an azepane ring in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H23N3

Molecular Weight

221.34 g/mol

IUPAC Name

2-(1-ethyl-3,5-dimethylpyrazol-4-yl)azepane

InChI

InChI=1S/C13H23N3/c1-4-16-11(3)13(10(2)15-16)12-8-6-5-7-9-14-12/h12,14H,4-9H2,1-3H3

InChI Key

GQARAZHJQHEFHB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)C2CCCCCN2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.